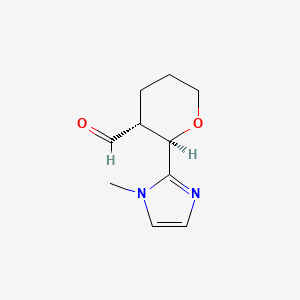

![molecular formula C21H19NO5S B3019373 ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate CAS No. 871480-74-9](/img/structure/B3019373.png)

ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate is a chemical compound with diverse scientific applications. It is a derivative of thiazolidine, a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position . Its unique structure offers potential for innovation in various research fields, such as drug discovery and material science.

Synthesis Analysis

The synthesis of thiazolidine derivatives, including ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate, involves various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular formula of this compound is C13H11NO4S2 . It has an average mass of 309.361 Da and a monoisotopic mass of 309.012939 Da .Chemical Reactions Analysis

Esters, including ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate, can undergo a condensation reaction similar to the aldol reaction called a Claisen Condensation . In this reaction, one ester acts as a nucleophile while a second ester acts as the electrophile, forming a new carbon-carbon bond .科学的研究の応用

Electro-Optical Applications

The compound has been identified as a potential candidate for electro-optical applications . A bulk size crystal of the compound was grown using a single zone transparent resistive furnace due to difficulties involved in its growth via a solution growth technique . The crystal possesses reasonably good transmittance over the visible spectrum, making it suitable for electro-optical applications .

Organic Light Emitting Diode (OLED) Properties

The compound and its complexes with Pt2+, Pd2+, Ni2+, Ir3+, Rh3+, and Zn2+ have been theoretically studied for their OLED properties . Complexation with selected metal ions improves hole and electron transfer rates, enhancing the charge transport and luminescence properties of the compound .

Organic Solar Cell (OSC) Properties

The compound and its complexes have also been studied for their OSC properties . The energy gap of the compound reduces significantly upon complexation, improving its performance in OSC applications . The UV-visible absorption spectra revealed absorption maxima well below 900 nm in all compounds, vital in the efficient functioning of solar cells .

Non-Linear Optical Applications

The compound could be a potential candidate for non-linear optical applications . The crystal possesses quite fair thermal stability, however, the mechanical strength was low . With reduction in defects as observed, it could be a potential candidate for non-linear optical applications .

Charge Transport Enhancement

Complexation with transition metals such as Pt2+ can tune the charge transport in the compound for better performance . The hole transport rate of Pt [compound] 2 is found to be 44 times greater than that of the compound, whereas electron transport rate of Pt [compound] 2 is 4 times that of the compound .

Electron Donor for PCBM

The energy values of the HOMOs remained higher than those of (6,6)-phenyl-C61-butyric acid methyl ester (PCBM) while those of the LUMOs were found to be greater than that of poly (3-hexylthiophene) (P3HT) with the exception of [Rh (compound) 2]+ . These findings show that the aforementioned species are good electron donors to PCBM .

作用機序

While the specific mechanism of action for this compound is not mentioned in the search results, thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity . This diversity in biological response makes it a highly prized moiety .

将来の方向性

The unique structure of ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate offers potential for innovation in various research fields, such as drug discovery and material science. Future research could focus on developing multifunctional drugs and improving their activity .

特性

IUPAC Name |

ethyl 4-[[(5Z)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO5S/c1-3-27-20(24)16-8-4-15(5-9-16)13-22-19(23)18(28-21(22)25)12-14-6-10-17(26-2)11-7-14/h4-12H,3,13H2,1-2H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJBQBRVYMJNFRP-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

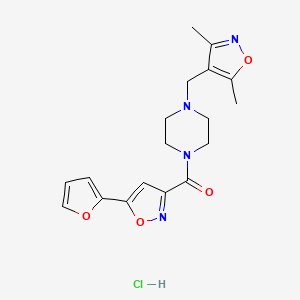

![1-(4-fluorophenyl)-6-((2-morpholino-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3019292.png)

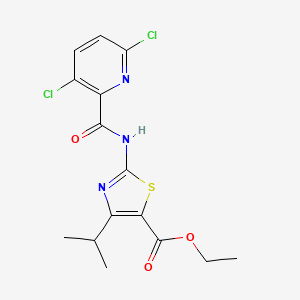

![(2-Ethylbenzo[d]thiazol-6-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3019298.png)

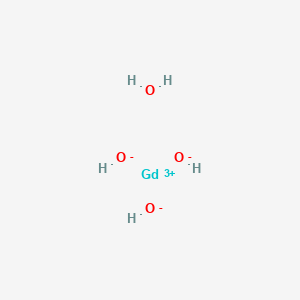

![3-[(3-Bromopyridin-2-yl)oxy]-1-azabicyclo[2.2.2]octane](/img/structure/B3019299.png)

![N-(4-ethoxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3019306.png)

![Methyl 4-[[3-methyl-2-oxo-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-1-yl]methyl]benzoate](/img/structure/B3019307.png)

![2-(4-chlorophenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B3019310.png)